4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione
Description
4-(2-Bromoethoxy)-1λ⁶-thiane-1,1-dione (CAS 2138424-47-0) is a sulfone derivative featuring a thiane-1,1-dione core substituted at the 4-position with a 2-bromoethoxy group. The molecular formula is C₇H₁₂BrO₃S, with a molecular weight of 256.07 g/mol. This compound serves as a critical synthetic intermediate, particularly in pharmaceutical chemistry, due to the reactive bromoethoxy moiety, which facilitates nucleophilic substitution reactions. Its utility is highlighted in the synthesis of complex molecules, such as those described in European Patent Application EP 4 374 877 A2, where it is used to construct biologically active spirocyclic carboxamides .
Properties
IUPAC Name |
4-(2-bromoethoxy)thiane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO3S/c8-3-4-11-7-1-5-12(9,10)6-2-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAFBPDEAJBXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione typically involves the reaction of thiane-1,1-dione with 2-bromoethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiane ring can be oxidized or reduced under appropriate conditions, leading to different sulfur oxidation states.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the thiane ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ether or thioether derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione involves its interaction with various molecular targets. The bromoethoxy group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiane ring can undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The thiane-1,1-dione core allows for diverse functionalization at the 4-position. Key analogs and their properties are summarized below:
Table 1: Structural and Molecular Comparison
Patent and Industrial Relevance
- The pyrazole-substituted analog (C₈H₁₁BrN₂O₂S) has 4 patents , indicating its industrial relevance in drug discovery .
- The target compound (4-(2-bromoethoxy)-1λ⁶-thiane-1,1-dione) is cited in a European patent for synthesizing a fluorinated spirocyclic carboxamide, highlighting its role in advanced pharmaceutical intermediates .
Biological Activity
4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicological profiles, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₉BrO₃S
- Molecular Weight : 239.09 g/mol
- CAS Number : 1785622-51-6
The compound features a thiane ring, which is a five-membered sulfur-containing heterocycle, and a bromoethoxy substituent that may influence its reactivity and biological interactions.
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of thiane compounds have been evaluated for their ability to induce DNA damage and inhibit cancer cell proliferation. Research indicates that certain thiane derivatives can intercalate DNA and inhibit topoisomerase II, leading to increased cytotoxicity in cancer cells such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
Table 1: Antitumor Activity of Thiane Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | DNA intercalation |
| Similar Thiane Derivative 1 | HepG2 | TBD | Topoisomerase II inhibition |
| Similar Thiane Derivative 2 | HCT-116 | TBD | DNA intercalation |
Toxicological Profile
The safety profile of this compound indicates that it is harmful if swallowed and can cause skin irritation . These findings necessitate careful handling and further investigation into its long-term effects on human health.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules such as DNA. The compound may act through:
- DNA Intercalation : Inserting itself between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition : Specifically targeting topoisomerase II, which is crucial for DNA replication.
Case Studies
A notable study evaluated the effects of various thiane derivatives on cell proliferation and DNA integrity. The results demonstrated that compounds with similar structures to this compound showed enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutic agents like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
